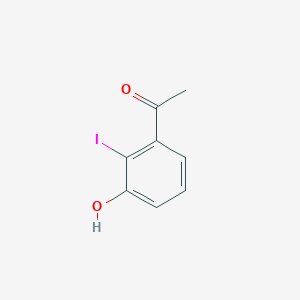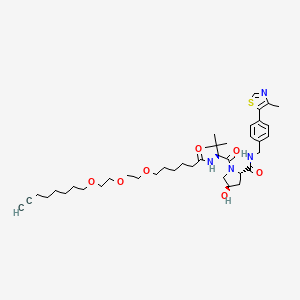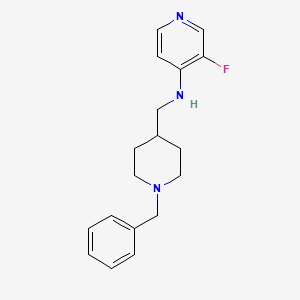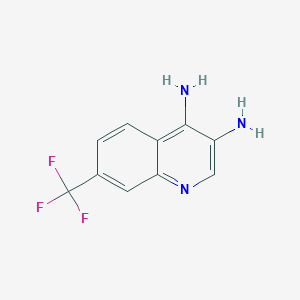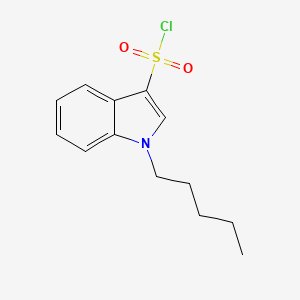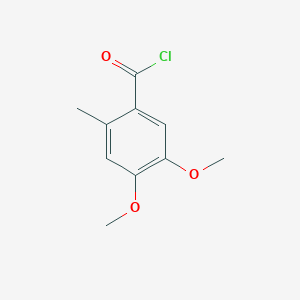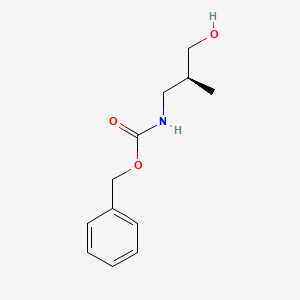
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a methyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with a carbamoyl chloride.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst.
Industrial Production Methods: Industrial production of carbamates often involves the use of scalable and efficient methods such as:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or alcohols, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Intermediate in the synthesis of complex organic molecules.
Biology:
Medicine:
Industry:
Wirkmechanismus
Mechanism: Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate exerts its effects by interacting with specific molecular targets. For example, as a protecting group, it temporarily deactivates amine groups, allowing selective reactions to occur on other functional groups .
Molecular Targets and Pathways:
- Targets amine groups in peptides and proteins.
- Involved in pathways related to enzyme inhibition and protein stabilization .
Vergleich Mit ähnlichen Verbindungen
Benzyl Carbamate: Similar structure but lacks the hydroxy and methyl groups.
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used protecting group, but with a different structure and removal conditions.
Fluorenylmethoxy (FMoc) Carbamate: Another protecting group with different stability and removal conditions.
Uniqueness:
- The presence of the hydroxy and methyl groups in Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate provides unique reactivity and selectivity in chemical reactions.
- Its specific stereochemistry (S-configuration) can be crucial in asymmetric synthesis and chiral applications .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
benzyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI-Schlüssel |
KODDZNUTPRANEE-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CNC(=O)OCC1=CC=CC=C1)CO |
Kanonische SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
